molecular formula C42H32O9 B1665484 Viniferol D CAS No. 130518-20-6

Viniferol D

Cat. No.: B1665484
CAS No.: 130518-20-6
M. Wt: 680.7 g/mol
InChI Key: QDEHKEFWCRAFDN-WTEBWGKASA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Viniferol D can be synthesized through various chemical routes. One common method involves the oxidative coupling of resveratrol, a monomeric stilbenoid, under specific conditions. The reaction typically requires the presence of oxidizing agents such as potassium ferricyanide or silver oxide, and the process is carried out in an organic solvent like methanol or ethanol .

Industrial Production Methods

Industrial production of this compound often involves the extraction and purification from natural sources, particularly grapevine roots and stems. The extraction process includes solvent extraction followed by chromatographic techniques to isolate and purify the compound .

Chemical Reactions Analysis

Types of Reactions

Viniferol D undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various oxidized and reduced derivatives of this compound, which may exhibit different pharmacological properties .

Scientific Research Applications

Viniferol D has a wide range of scientific research applications:

Comparison with Similar Compounds

Viniferol D is unique among stilbenoids due to its specific structure and biological activities. Similar compounds include:

    Resveratrol: A monomeric stilbenoid known for its antioxidant and anti-inflammatory properties.

    Piceatannol: Another monomeric stilbenoid with similar biological activities.

    Trans-ε-viniferin: A dimeric stilbenoid with potential health benefits.

    Ampelopsin A: A dimeric stilbenoid with antioxidant properties

This compound stands out due to its higher molecular weight and the presence of multiple hydroxyl groups, which contribute to its unique pharmacological profile .

Properties

IUPAC Name

2-(3,5-dihydroxyphenyl)-3,9,17-tris(4-hydroxyphenyl)-8-oxapentacyclo[8.7.2.04,18.07,19.011,16]nonadeca-4(18),5,7(19),11(16),12,14-hexaene-5,13,15-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C42H32O9/c43-23-7-1-19(2-8-23)33-35(22-13-26(46)15-27(47)14-22)40-34(20-3-9-24(44)10-4-20)36-29(16-28(48)17-30(36)49)37-39-32(18-31(50)38(33)41(39)40)51-42(37)21-5-11-25(45)12-6-21/h1-18,33-35,37,40,42-50H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDEHKEFWCRAFDN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2C(C3C(C4=C(C=C(C=C4O)O)C5C(OC6=C5C3=C2C(=C6)O)C7=CC=C(C=C7)O)C8=CC=C(C=C8)O)C9=CC(=CC(=C9)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H32O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20926773
Record name 4-(3,5-Dihydroxyphenyl)-3,5,10-tris(4-hydroxyphenyl)-3,4,4a,5,9b,10-hexahydro-11-oxabenzo[5,6]cyclohepta[1,2,3,4-jkl]-as-indacene-2,6,8-triol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20926773
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

680.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

130518-20-6
Record name Ampelopsin C
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0130518206
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-(3,5-Dihydroxyphenyl)-3,5,10-tris(4-hydroxyphenyl)-3,4,4a,5,9b,10-hexahydro-11-oxabenzo[5,6]cyclohepta[1,2,3,4-jkl]-as-indacene-2,6,8-triol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20926773
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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